molecular formula C19H19N3O3S2 B11988586 2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]acetohydrazide

2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]acetohydrazide

Cat. No.: B11988586
M. Wt: 401.5 g/mol
InChI Key: YUNXELXSKOYELY-CIAFOILYSA-N
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Description

2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]acetohydrazide is a complex organic compound that features a benzothiazole moiety linked to a hydrazide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]acetohydrazide typically involves the following steps:

    Formation of the Benzothiazole Moiety: This can be achieved by the cyclization of 2-aminothiophenol with carbon disulfide and an appropriate amine.

    Synthesis of the Hydrazide Intermediate: The hydrazide can be synthesized by reacting acetic acid hydrazide with an appropriate aldehyde or ketone.

    Coupling Reaction: The final step involves coupling the benzothiazole moiety with the hydrazide intermediate under suitable conditions, often using a dehydrating agent or catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.

    Reduction: Reduction reactions could target the hydrazide group, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are commonly employed.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or reduced hydrazides.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in coordination chemistry, facilitating various catalytic processes.

    Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.

Biology

    Antimicrobial Agents: Potential use as an antimicrobial agent due to the presence of the benzothiazole moiety.

    Enzyme Inhibition: It may act as an inhibitor for certain enzymes, making it useful in biochemical research.

Medicine

    Drug Development: The compound could be explored for its potential therapeutic effects, such as anticancer or antiviral properties.

Industry

    Materials Science: Possible applications in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]acetohydrazide would depend on its specific application. For instance, if used as an antimicrobial agent, it might disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways. Molecular targets could include enzymes, receptors, or nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    2-(1,3-benzothiazol-2-ylsulfanyl)acetohydrazide: Lacks the dimethoxyphenyl group.

    N’-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]acetohydrazide: Lacks the benzothiazole moiety.

Uniqueness

The unique combination of the benzothiazole and dimethoxyphenyl groups in 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]acetohydrazide may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H19N3O3S2

Molecular Weight

401.5 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(E)-1-(3,4-dimethoxyphenyl)ethylideneamino]acetamide

InChI

InChI=1S/C19H19N3O3S2/c1-12(13-8-9-15(24-2)16(10-13)25-3)21-22-18(23)11-26-19-20-14-6-4-5-7-17(14)27-19/h4-10H,11H2,1-3H3,(H,22,23)/b21-12+

InChI Key

YUNXELXSKOYELY-CIAFOILYSA-N

Isomeric SMILES

C/C(=N\NC(=O)CSC1=NC2=CC=CC=C2S1)/C3=CC(=C(C=C3)OC)OC

Canonical SMILES

CC(=NNC(=O)CSC1=NC2=CC=CC=C2S1)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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